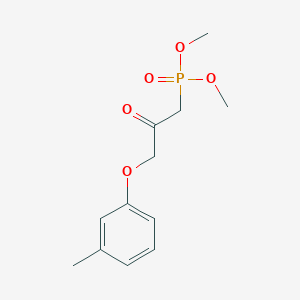

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

Description

BenchChem offers high-quality Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40666-12-4 |

|---|---|

Molecular Formula |

C12H17O5P |

Molecular Weight |

272.23 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-3-(3-methylphenoxy)propan-2-one |

InChI |

InChI=1S/C12H17O5P/c1-10-5-4-6-12(7-10)17-8-11(13)9-18(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |

InChI Key |

TVMKJAJNZJMJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

[1][2]

Chemical Identity & Structural Architecture[3]

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is a bifunctional organophosphorus compound characterized by a reactive phosphonate terminus and a lipophilic m-tolyl ether tail, separated by a keto-linker. Its structural utility lies in its ability to act as a nucleophilic carbanion equivalent at the C1 position while carrying a pre-installed aryl ether motif.

Core Identifier Data

| Parameter | Detail |

| CAS Registry Number | 40666-12-4 |

| IUPAC Name | Dimethyl [2-oxo-3-(3-methylphenoxy)propyl]phosphonate |

| Molecular Formula | |

| Molecular Weight | 272.23 g/mol |

| Physical State | Viscous pale yellow oil (typical for class) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water. |

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

Figure 1: Structural segmentation of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate showing the reactive phosphonate head and the lipophilic tail.

Synthesis Methodologies

The synthesis of

Method A: The Arbuzov Route (Traditional)

This method involves the reaction of trimethyl phosphite with an

-

Precursor: 1-chloro-3-(m-tolyloxy)propan-2-one.

-

Reagent: Trimethyl phosphite (

). -

Conditions: Reflux (neat or in toluene), 110–130°C.

-

Mechanism: Nucleophilic attack of phosphorus on the alkyl halide carbon, followed by demethylation.

-

Drawback: Generates methyl chloride (gas) as a byproduct; requires high temperatures.

Method B: Phosphonate Acylation (Recommended High-Fidelity Protocol)

Based on the methodology established by Maloney et al. (Merck & Co.), this route uses a "soft" enolization strategy that is superior for scale-up.

Protocol:

-

Reagents: Dimethyl methylphosphonate (DMMP), Lithium Diisopropylamide (LDA), Methyl 2-(m-tolyloxy)acetate.

-

Solvent: Anhydrous THF.

-

Step-by-Step Workflow:

-

Activation: Cool a solution of DMMP (1.1 equiv) in THF to -78°C (or 0°C if using Maloney conditions).

-

Deprotonation: Add LDA (2.2 equiv) dropwise to generate the lithiated phosphonate species

. -

Acylation: Cannulate the ester (Methyl 2-(m-tolyloxy)acetate) into the reaction mixture. The dianion intermediate prevents over-addition.

-

Quench: Acidify with dilute HCl/NH4Cl to decarboxylate any intermediates and yield the

-ketophosphonate.

-

Figure 2: Acylation workflow for high-purity synthesis of the target phosphonate.

Reactivity & Applications: The HWE Olefination

The primary utility of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. It reacts with aldehydes to form

Mechanism of Action

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular rearrangement to form a four-membered oxaphosphetane ring, which collapses to yield the alkene and a water-soluble phosphate byproduct.

Key Application: Synthesis of Prostaglandin Analogues. This reagent is structurally analogous to those used in the synthesis of Travoprost and Fluprostenol , where the "lower side chain" (omega chain) is installed via HWE chemistry. The m-tolyl variant suggests research into specific receptor subtypes where the lipophilic phenyl ring requires meta-substitution for binding affinity.

Figure 3: Horner-Wadsworth-Emmons reaction pathway yielding the trans-enone.

Analytical Characterization Profile

For researchers validating the synthesis, the following NMR signatures are diagnostic. The coupling between Phosphorus-31 and the protons/carbons is the key identifier.

Predicted NMR Data ( , 400 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| Aryl | 7.15 – 6.70 | Multiplet | - | m-Tolyl aromatic protons (4H) |

| P-OCH3 | 3.80 | Doublet | Methoxy protons on Phosphorus (6H) | |

| P-CH2-C=O | 3.25 | Doublet | Methylene alpha to Phosphorus (2H) | |

| O-CH2-C=O | 4.65 | Singlet | - | Methylene alpha to Ether (2H) |

| Ar-CH3 | 2.32 | Singlet | - | Methyl group on Aryl ring (3H) |

Note: The doublet at 3.25 ppm with a large coupling constant (22 Hz) is the definitive confirmation of the intact

Predicted NMR

-

Shift:

20.0 – 23.0 ppm (relative to -

Appearance: Singlet (decoupled) or Multiplet (coupled).

Safety and Handling

-

Hazards: Like most phosphonates, this compound should be treated as an irritant. The synthesis intermediates (especially if using Method A involving alkyl halides) are potential alkylating agents.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hydroscopic; protect from moisture to prevent hydrolysis of the phosphonate esters.

References

Properties of beta-ketophosphonates containing m-tolyloxy groups

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Beta-Ketophosphonates Bearing m-Tolyloxy Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to overcoming existing therapeutic challenges. Among the myriad of functional groups, β-ketophosphonates have garnered significant attention due to their versatile synthetic utility and diverse biological activities.[1] These organophosphorus compounds are recognized as effective enzyme inhibitors and crucial intermediates in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of a specific subclass: β-ketophosphonates functionalized with an m-tolyloxy group. We will delve into their synthesis, delineate their key physicochemical properties, and explore their potential as modulators of biological systems, thereby providing a foundational resource for their application in drug discovery.

Strategic Synthesis of m-Tolyloxy β-Ketophosphonates

The introduction of an m-tolyloxy moiety onto a β-ketophosphonate backbone can be achieved through several established synthetic methodologies. The most robust and widely applicable approach is the condensation reaction between a metallated alkylphosphonate and an activated carboxylic acid derivative, often referred to as a phospha-Claisen condensation.[3] This strategy offers high yields and a broad substrate scope, making it ideal for the synthesis of the target compounds.[4]

The overall synthetic scheme can be logically divided into two primary stages: the preparation of a suitable m-tolyloxyacetyl precursor and its subsequent condensation with a dialkyl methylphosphonate.

Stage 1: Synthesis of the Activated m-Tolyloxy Precursor

The journey begins with the synthesis of an ester of m-tolyloxyacetic acid. This is efficiently accomplished via a Williamson ether synthesis, a classic and reliable method for forming aryl ethers. In this step, the sodium or potassium salt of m-cresol is reacted with an α-haloacetate, such as ethyl chloroacetate.

Experimental Protocol: Synthesis of Ethyl 2-(m-tolyloxy)acetate

-

Reagents and Materials: m-cresol, sodium hydride (60% dispersion in mineral oil), ethyl chloroacetate, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and sodium hydride. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of m-cresol in anhydrous THF to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium m-cresolate. d. Re-cool the mixture to 0 °C and add ethyl chloroacetate dropwise. e. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature and quench by the slow addition of water. g. Extract the aqueous layer with diethyl ether (3x). h. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(m-tolyloxy)acetate.

Stage 2: Condensation to Form the β-Ketophosphonate

With the ester precursor in hand, the core β-ketophosphonate scaffold is constructed. This involves the generation of a phosphonate anion from a dialkyl methylphosphonate (e.g., dimethyl methylphosphonate) using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA).[4] This nucleophilic phosphonate anion then attacks the electrophilic carbonyl carbon of the ethyl 2-(m-tolyloxy)acetate.

Experimental Protocol: Synthesis of Diethyl (2-(m-tolyloxy)acetyl)phosphonate

-

Reagents and Materials: Diethyl methylphosphonate, n-butyllithium (in hexanes), ethyl 2-(m-tolyloxy)acetate, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diethyl methylphosphonate. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium salt of the phosphonate. d. Add a solution of ethyl 2-(m-tolyloxy)acetate in anhydrous THF dropwise to the cooled phosphonate anion solution. e. Stir the reaction mixture at -78 °C for 2-3 hours. f. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. g. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). h. Combine the organic layers and wash with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. j. Purify the resulting crude oil by column chromatography on silica gel to yield the final product, diethyl (2-(m-tolyloxy)acetyl)phosphonate.

Synthetic Workflow Visualization

The two-stage synthesis is summarized in the workflow diagram below.

Caption: Synthetic pathway for diethyl (2-(m-tolyloxy)acetyl)phosphonate.

Physicochemical and Spectroscopic Properties

The physicochemical properties of m-tolyloxy β-ketophosphonates are dictated by the combination of the aromatic tolyloxy group and the polar phosphonate moiety. The resulting compounds are typically expected to be high-boiling, viscous oils or low-melting solids, soluble in common organic solvents.

Representative Data

| Property | Expected Value |

| Molecular Formula | C₁₄H₂₁O₅P |

| Molecular Weight | 300.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF; Insoluble in water |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of these molecules.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the m-tolyl group (aromatic protons typically between 6.7-7.2 ppm and a methyl singlet around 2.3 ppm). The methylene protons of the ethyl groups on the phosphonate would appear as a quartet around 4.1 ppm, coupled to the methyl protons appearing as a triplet around 1.3 ppm. The key signal would be the methylene protons sandwiched between the ether oxygen and the carbonyl group (O-CH₂ -C=O), expected around 4.7 ppm, and the methylene protons adjacent to the phosphorus atom (C=O-CH₂ -P), which would show a characteristic doublet due to coupling with the phosphorus nucleus, typically around 3.2-3.5 ppm.

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons of the tolyloxy group, the methyl carbon of the tolyl group (~21 ppm), and the carbons of the ethyl phosphonate. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 190-200 ppm, with coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a definitive tool for characterizing organophosphorus compounds. For a β-ketophosphonate, a single resonance is expected in the range of +18 to +25 ppm (relative to 85% H₃PO₄).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the P=O stretch (around 1250 cm⁻¹) and the C=O stretch of the ketone (around 1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Biological Activity and Potential Mechanism of Action

β-Ketophosphonates are well-regarded for their ability to act as inhibitors of various enzymes, particularly hydrolases.[2] Their structural similarity to the transition state of substrate hydrolysis makes them potent competitive inhibitors. The phosphonate group can mimic the tetrahedral intermediate formed during the enzymatic cleavage of peptide or ester bonds.

The inclusion of the m-tolyloxy group provides a lipophilic domain that can engage in hydrophobic or van der Waals interactions within the active site of a target enzyme. This can significantly enhance binding affinity and selectivity compared to unsubstituted analogs. For instance, in enzymes with hydrophobic pockets adjacent to the catalytic site, the m-tolyloxy moiety can act as an anchor, positioning the β-ketophosphonate core for optimal interaction with catalytic residues.

General Mechanism: Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a β-ketophosphonate analog.

Potential Therapeutic Targets

Based on the known activities of related phosphonates, compounds bearing the m-tolyloxy β-ketophosphonate scaffold could be investigated for activity against several classes of enzymes:

| Enzyme Class | Potential Application | Rationale |

| Serine Proteases | Anti-inflammatory, Antiviral | The phosphonate can form a stable adduct with the active site serine residue. |

| Bacterial MraY | Antibacterial | Acts as a bioisostere of the pyrophosphate group in the natural substrate UDP-MurNAc-pentapeptide.[2] |

| Phospholipases | Anti-inflammatory | Mimics the phosphate headgroup of phospholipids. |

Applications in Drug Development and Future Outlook

The modular synthesis of m-tolyloxy β-ketophosphonates allows for the creation of diverse chemical libraries for screening against various therapeutic targets. By modifying the substitution pattern on the aromatic ring or altering the ester groups on the phosphonate, chemists can fine-tune the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The stability of the carbon-phosphorus bond, in contrast to the more labile phosphate ester bond, makes these compounds attractive as drug candidates with improved metabolic stability. Their potential to target bacterial-specific enzymes like MraY also positions them as promising leads in the ongoing search for new antibiotics to combat antimicrobial resistance.[2]

References

- Bouhss, A., Mengin-Lecreulx, D., Le Beller, D., et al. Synthesis and biological evaluation of potential new inhibitors of the bacterial transferase MraY with a β-ketophosphonate structure. Bioorganic & Medicinal Chemistry, 2010, 18(13), 4717-4725.

- Danishefsky, S., & Cain, P. Diethyl [(2-tetrahydropyranyloxy)

- Lebrequier, S., Roy, V., & Agrofoglio, L. A. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 2017, 56(44), 13838-13842.

- Fier, P. S., & Maloney, K. M. Design, Synthesis and Biological Evaluation of β-Ketosulfonamide Adenylation Inhibitors as Potential Antitubercular Agents. ACS Medicinal Chemistry Letters, 2011, 2(10), 764-768.

- Leping Safely Pharma. Synthesis method of diethyl (tosyloxy)methylphosphonate. CN109096739A. Published December 21, 2018.

-

Wikipedia. Michaelis–Arbuzov reaction. Accessed February 27, 2026. [Link]

- New production technology of diethyl (tosyloxy)methylphosphonate. CN101565433A. Published October 28, 2009.

-

jerepierre. Does the synthesis of beta-keto phosphonates from esters have a name? Chemistry Stack Exchange. Published March 20, 2016. [Link]

- G. Praveena, B. S. Kumar, V. S. G. K. Reddy. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Letters in Organic Chemistry, 2020, 17(8), 586-601.

- Beletskaya, I. P., & Averin, A. D. Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 2021, 17, 1596-1603.

- Maloney, K. M., & Chung, J. Y. L. A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 2009, 74(19), 7574-7576.

- Faber, K. Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In: Biotransformations in Organic Chemistry. Springer, Berlin, Heidelberg, 2011.

- Wieczorek, M., et al. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 2022, 27(15), 4704.

- Demkowicz, S., Rachoń, J., & Witt, D. Selective Esterification of Phosphonic Acids. Molecules, 2021, 26(18), 5645.

- Schultz, C., Vajanaphanich, M., Harootunian, A. T., Sammak, P. J., Barrett, K. E., & Tsien, R. Y. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP. Journal of Biological Chemistry, 1993, 268(9), 6316-6322.

-

MDPI. Selective Esterification of Phosphonic Acids. Accessed February 27, 2026. [Link]

- Esterification process. US20180086689A1. Published March 29, 2018.

Sources

- 1. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

An In-depth Technical Guide to Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate, a member of the β-ketophosphonate class of organophosphorus compounds. While specific data for this particular molecule is limited in public literature, this document synthesizes information from closely related analogues and foundational organic chemistry principles to offer a robust resource for researchers. This guide covers the compound's chemical identity, a detailed, plausible synthetic route based on established reactions, its physicochemical properties, potential applications in drug discovery and materials science, and critical safety and handling protocols. The content is structured to provide both theoretical understanding and practical insights for laboratory work.

Compound Identification and Chemical Properties

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is an organic molecule featuring a phosphonate group, a ketone, and an aryl ether linkage. Its unique structure suggests potential utility as a synthetic intermediate and as a candidate for biological screening.

-

Chemical Name: Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

-

CAS Number: 40666-12-4[1]

-

Molecular Formula: C₁₂H₁₇O₅P

-

Molecular Weight: 272.23 g/mol

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on its structure and data from similar organophosphorus compounds.

| Property | Value | Source/Basis |

| Appearance | Colorless to light yellow liquid | Analogy to similar phosphonates[2] |

| Boiling Point | > 200 °C (decomposition may occur) | General property of organophosphates |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, Acetone) | Common for organophosphorus esters |

| Stability | Stable under standard conditions; sensitive to strong acids/bases | General chemical knowledge |

Synthesis and Mechanism

The synthesis of β-ketophosphonates like Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is most commonly achieved via the Michaelis-Arbuzov reaction .[2][3][4][5][6] This powerful and versatile method forms a carbon-phosphorus bond, a key step in organophosphorus chemistry.[2]

The proposed synthetic pathway involves two main steps:

-

Halogenation: Synthesis of an α-halo ketone intermediate.

-

Michaelis-Arbuzov Reaction: Reaction of the α-halo ketone with a trialkyl phosphite.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (General Procedure)

Disclaimer: This is a generalized protocol based on established methods for synthesizing β-ketophosphonates.[1][7] Researchers must conduct a thorough risk assessment and optimize conditions for this specific transformation.

Step 1: Synthesis of 1-bromo-3-(m-tolyloxy)propan-2-one

-

To a solution of 1-(m-tolyloxy)propan-2-one in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude α-bromo ketone can be used directly in the next step or purified by column chromatography.

Step 2: Michaelis-Arbuzov Reaction

-

Combine the crude 1-bromo-3-(m-tolyloxy)propan-2-one with an excess of trimethyl phosphite.

-

Heat the mixture, typically between 120-160 °C, under an inert atmosphere.[3] The reaction progress can be monitored by observing the distillation of the bromomethane byproduct.

-

Once the reaction is complete (as determined by TLC or ³¹P NMR), cool the mixture.

-

Remove excess trimethyl phosphite and the byproduct via vacuum distillation.

-

The resulting crude Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate can be further purified by high-vacuum distillation or silica gel column chromatography.

Causality and Mechanistic Insights

The Michaelis-Arbuzov reaction proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide.[2][3][4] This forms a quasi-phosphonium salt intermediate. The subsequent step is the dealkylation of this intermediate by the displaced halide ion, which attacks one of the methyl groups on the phosphorus, yielding the final pentavalent phosphonate and a new alkyl halide (bromomethane in this case).[3][6] The reaction is typically driven to completion by heating, which facilitates both the initial Sₙ2 reaction and the final dealkylation.

Potential Applications and Fields of Research

β-Ketophosphonates are highly valuable intermediates in organic synthesis and have shown promise in medicinal chemistry and materials science.[1][8]

Synthetic Chemistry

The primary application of β-ketophosphonates is as precursors in the Horner-Wadsworth-Emmons (HWE) reaction .[1][9][10][11] This reaction is a cornerstone of organic synthesis for creating alkenes with high (E)-stereoselectivity. The phosphonate carbanion, generated by treating the β-ketophosphonate with a base, reacts with aldehydes or ketones to form α,β-unsaturated ketones.

Caption: Role as a Horner-Wadsworth-Emmons reagent.

Drug Discovery and Medicinal Chemistry

Organophosphorus compounds, particularly phosphonates, are of significant interest in drug development.[8][12][13][14] They can act as stable analogues of natural phosphates or carboxylates and are known to be inhibitors of various enzymes.[1][12]

-

Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate hydrolysis, making these compounds potent inhibitors of enzymes like proteases, phosphatases, and kinases. β-ketophosphonates specifically have been investigated as inhibitors of aminoacyl-tRNA synthetases, which are potential targets for antimicrobial therapy.[15]

-

Bioisosteres: The phosphonate moiety can serve as a bioisostere for a carboxylic acid or phosphate group, potentially improving metabolic stability, cell permeability, and binding affinity to biological targets.

-

Prodrugs: The ester groups can be modified to create prodrugs that enhance bioavailability, with the active phosphonic acid being released in vivo.

Materials Science

The phosphonate group has a high affinity for metal ions, making these compounds useful as metal-complexing agents.[1][8] This property can be exploited in:

-

Flame Retardants: Many organophosphorus compounds are used as flame retardants in polymers.[8][16]

-

Metal Extraction: They can be used for the liquid-liquid extraction and separation of metal ions, including rare-earth elements.[7][17]

Safety, Handling, and Storage

Organophosphorus compounds require careful handling due to their potential toxicity. While specific toxicity data for this compound is not available, general precautions for this class of chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[18][19] All manipulations should be performed in a well-ventilated chemical fume hood.[18]

-

Inhalation/Contact: Avoid inhaling vapors or dust. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.[19][20]

-

Fire Safety: While not highly flammable, organophosphorus compounds can decompose at high temperatures to produce toxic fumes (e.g., phosphorus oxides). Use appropriate fire extinguishers like CO₂, dry chemical, or foam.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[18][20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[18]

Conclusion

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is a versatile β-ketophosphonate with significant potential as a building block in organic synthesis, particularly for the stereoselective formation of alkenes via the Horner-Wadsworth-Emmons reaction. Its structural motifs also suggest promising avenues for exploration in medicinal chemistry as an enzyme inhibitor or a bioisosteric replacement for carboxylates. While further research is needed to fully characterize its properties and applications, this guide provides a solid, scientifically-grounded framework for professionals to begin their investigations.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Al-Awadhi, F., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Beletskaya, I.P., et al. (2025). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry. [Link]

-

Organophosphorus compounds: role and importance in science and industry. (2025). Arad Branding. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Importance of Organophosphorus Compounds in Medicinal Chemistry Field. (2022). Remedy Publications. [Link]

-

Gutierrez, V., et al. Synthesis of β-ketophosphonates 7, 8 and 11 for obtaining new prostaglandin analogs of type I and II. ResearchGate. [Link]

-

Han, L., et al. (Eds.). Synthesis and Application of Organophosphorus Compounds. Frontiers Media SA. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

-

National Center for Biotechnology Information. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. [Link]

-

SynArchive. Michaelis-Arbuzov Reaction. [Link]

-

NRO Chemistry. (2021). Horner-Wadsworth-Emmons Reaction. [Link]

-

Taylor & Francis Online. A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. [Link]

-

J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

-

Mahmoud, A. R. (2025). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. [Link]

-

Reddy, D., et al. (2009). A General Procedure for the Preparation of β-Ketophosphonates. ACS Publications. [Link]

-

Agilent Technologies. (2024). Organophosphorus Pesticide Standard - Safety Data Sheet. [Link]

-

Demkowicz, S., et al. (2021). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Publishing. [Link]

-

National Center for Biotechnology Information. The relationship between the chemistry and biological activity of the bisphosphonates. [Link]

-

National Center for Biotechnology Information. Synthesis of beta-ketophosphonate analogs of glutamyl and glutaminyl adenylate, and selective inhibition of the corresponding bacterial aminoacyl-tRNA synthetases. [Link]

-

Wikipedia. Organophosphate. [Link]

-

ResearchGate. Selected examples of phosphonate‐containing biologically active compounds. [Link]

-

Semantic Scholar. Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. [Link]

-

National Center for Biotechnology Information. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. [Link]

-

Indian Academy of Sciences. Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. [Link]

-

National Center for Biotechnology Information. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. [Link]

-

MDPI. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). [Link]

-

JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

Sources

- 1. Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. jelsciences.com [jelsciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of beta-ketophosphonate analogs of glutamyl and glutaminyl adenylate, and selective inhibition of the corresponding bacterial aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organophosphate - Wikipedia [en.wikipedia.org]

- 17. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) [mdpi.com]

- 18. agilent.com [agilent.com]

- 19. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate in Organic Solvents

Executive Summary

Physicochemical Characterization of the Analyte

A molecule's structure dictates its physical properties, which in turn govern its solubility. Understanding the key features of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is the first step in predicting its behavior in various solvents.

2.1 Molecular Structure and Functional Groups

-

Structure: C₁₂H₁₇O₅P

-

Key Functional Groups:

-

Phosphonate Ester: The dimethyl phosphonate group (-P(O)(OCH₃)₂) is a dominant feature. It is polar and can act as a hydrogen bond acceptor at the phosphoryl oxygen.

-

Ketone: The carbonyl group (C=O) is polar and a hydrogen bond acceptor.

-

Ether: The tolyloxy group (-O-Ar) introduces an aromatic ring and an ether linkage, adding some lipophilic character and potential for π-π interactions.

-

Aromatic Ring: The m-tolyl group provides a nonpolar, hydrophobic region.

-

Ester Linkages: The P-O-C bonds within the phosphonate are polar.

-

The molecule presents a classic amphipathic nature: a polar phosphonate "head" and a more nonpolar aromatic/alkyl "tail." This duality suggests that its solubility will be highly sensitive to the specific nature of the solvent. While related compounds like dimethyl phosphite are soluble in organic solvents like ethanol and acetone, the larger, more complex structure of our target compound requires specific investigation.[1]

2.2 Predicted Physicochemical Properties

While experimental data for this specific molecule is sparse, we can infer properties based on its functional groups:

-

Polarity: The molecule possesses significant polarity due to the phosphonate and ketone groups. It is expected to be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

-

Hydrogen Bonding Capability: It primarily acts as a hydrogen bond acceptor at the phosphoryl and carbonyl oxygens. It lacks strong hydrogen bond donor groups. This suggests it will dissolve well in polar aprotic solvents (like DMSO, DMF, acetone) and may have moderate solubility in polar protic solvents (like alcohols).

-

Chelation: Phosphonates are known to be effective chelating agents for metal ions.[2] If buffers or media containing divalent cations (e.g., Ca²⁺, Mg²⁺) are used, the formation of less soluble metal complexes could occur, impacting measured solubility.[2]

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide a rational basis for solvent selection and data interpretation.

3.1 The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4] For our target compound, we would predict:

-

High Solubility in solvents that are polar and can accept hydrogen bonds (e.g., Dimethyl Sulfoxide, Acetone, Ethyl Acetate).

-

Moderate Solubility in solvents with both polar and nonpolar characteristics (e.g., Ethanol, Methanol).

-

Low Solubility in nonpolar solvents that primarily rely on London dispersion forces (e.g., Hexane, Toluene, Cyclohexane).

3.2 Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) model.[3][5] It deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that the smaller the distance (Ra) between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[5] This relationship is often expressed by the Relative Energy Difference (RED) number: RED = Ra / R0, where R0 is the interaction radius of the solute.[5]

-

RED < 1: High affinity, likely to dissolve.

-

RED = 1: Borderline solubility.

-

RED > 1: Low affinity, unlikely to dissolve.[5]

While determining the precise HSP values for a novel compound requires experimentation, the HSP values of potential solvents are well-documented.[7] This allows for a rational selection of a solvent set that covers a broad range of Hansen space to effectively probe the solubility of the target compound. This approach is widely used in the pharmaceutical and coatings industries to predict compatibility and accelerate formulation development.[5][7][8]

Experimental Determination of Solubility

The most reliable solubility data comes from carefully controlled experiments. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies and scientific organizations like the World Health Organization (WHO) and the International Union of Pure and Applied Chemistry (IUPAC).[4][9][10]

4.1 Rationale for Solvent Selection

A diverse set of solvents should be chosen to probe the full range of interactions possible with the analyte. The following list provides a representative starting point, categorized by solvent class:

| Solvent Class | Example Solvents | Primary Intermolecular Forces | Expected Interaction with Analyte |

| Nonpolar | n-Hexane, Toluene | London Dispersion | Low solubility expected |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-Dipole | High solubility expected due to polarity match |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Hydrogen Bonding, Dipole-Dipole | Moderate to high solubility expected |

4.2 Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Step 1: Preparation

-

Rationale: To ensure accuracy, all glassware must be scrupulously clean and dry to avoid contamination. Solvents should be of high purity (e.g., HPLC grade) to prevent impurities from affecting the results.

-

Procedure:

-

Use clean, dry 4 mL glass vials with PTFE-lined screw caps.

-

Accurately weigh approximately 10-20 mg of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate directly into each vial. An excess of solid is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[4][10][11]

-

Record the exact mass of the solute.

-

Step 2: Solvent Addition & Equilibration

-

Rationale: A known volume of solvent is added to establish the initial concentration. The system is then agitated at a constant temperature for an extended period (24-48 hours) to ensure that the dissolution process reaches true thermodynamic equilibrium.[4][11] The time to reach equilibrium can vary, so preliminary experiments may be needed to confirm the necessary duration.[11]

-

Procedure:

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for 24 to 48 hours.

-

Step 3: Phase Separation

-

Rationale: It is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by causing precipitation due to temperature changes). Centrifugation followed by filtration is the most robust method. The filter must be chemically inert and non-adsorbing to the analyte.[4]

-

Procedure:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a glass pipette.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter.

-

Step 4: Quantification

-

Rationale: The concentration of the dissolved analyte in the clear filtrate must be determined using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for this purpose.[4][11] Due to the phosphonate group, peak tailing can sometimes occur due to interaction with metal surfaces in standard HPLC systems; using metal-free or bio-inert columns and flow paths can mitigate this.[12]

-

Procedure:

-

Prepare a series of calibration standards of the analyte in the same solvent used for the solubility test.

-

If necessary, dilute the filtered saturated solution with the test solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the sample(s) by HPLC.

-

Calculate the concentration of the analyte in the saturated solution (mg/mL or mol/L) by referencing the calibration curve, accounting for any dilutions made.

-

4.3 Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Isothermal Shake-Flask solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Data Presentation and Interpretation

5.1 Summarized Solubility Data

All quantitative results should be presented in a clear, tabular format to facilitate comparison across different solvent systems.

| Solvent | Solvent Class | Temperature (°C) | Equilibrium Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| n-Hexane | Nonpolar | 25 | [Insert Data] | [Insert Data] | e.g., Insoluble, <0.1 mg/mL |

| Toluene | Nonpolar (Aromatic) | 25 | [Insert Data] | [Insert Data] | e.g., Sparingly soluble |

| Ethyl Acetate | Polar Aprotic | 25 | [Insert Data] | [Insert Data] | e.g., Soluble |

| Acetone | Polar Aprotic | 25 | [Insert Data] | [Insert Data] | e.g., Freely soluble |

| Acetonitrile | Polar Aprotic | 25 | [Insert Data] | [Insert Data] | e.g., Soluble |

| DMSO | Polar Aprotic | 25 | [Insert Data] | [Insert Data] | e.g., Very soluble, >100 mg/mL |

| Methanol | Polar Protic | 25 | [Insert Data] | [Insert Data] | e.g., Soluble |

| Ethanol | Polar Protic | 25 | [Insert Data] | [Insert Data] | e.g., Soluble |

5.2 Correlating Data with Theory

The experimental data should be analyzed in the context of the theoretical principles discussed in Section 3.0. For instance, a high solubility in DMSO and acetone combined with low solubility in hexane would strongly validate the "like dissolves like" principle based on the molecule's polar phosphonate and ketone moieties. This correlation between predicted and observed behavior provides confidence in the dataset and a deeper understanding of the molecular interactions driving solubilization.

Conclusion and Practical Implications

This guide has established a comprehensive methodology for determining and understanding the organic solvent solubility of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate. By integrating physicochemical analysis, theoretical prediction, and a robust experimental protocol, researchers can generate the high-quality data essential for critical drug development activities. This information directly informs decisions regarding:

-

Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for use in spray-drying and other manufacturing processes.

-

Preclinical Studies: Preparation of concentrated stock solutions for in vitro and in vivo assays, where solvents like DMSO are common.[2]

Adherence to the principles and protocols outlined herein will ensure the generation of reliable, reproducible data, ultimately de-risking development and accelerating the path to clinical application.

References

-

OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from Taylor & Francis. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from Adscientis. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services. [Link]

-

Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from Cheméo. [Link]

-

Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs. Retrieved from Agfa. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from Kinam Park's Lab, Purdue University. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from WHO. [Link]

-

Wiley Analytical Science. (2020, December 15). Detecting traces of phosphonates. Retrieved from Wiley Analytical Science. [Link]

-

World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from WHO. [Link]

-

Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

IUPAC. (n.d.). Subcommittee on Solubility and Equilibrium Data (SSED). Retrieved from IUPAC. [Link]

-

Shimadzu. (n.d.). Analysis of Compounds Containing a Phosphate Group Using the New MastroTM High Pressure-Resistance Stainless Steel-Free LC Column. Shimadzu Application News No.L447. [Link]

-

HELIX Chromatography. (2021, February 12). HPLC Methods for analysis of Phosphonate ion. Retrieved from HELIX Chromatography. [Link]

-

CP Lab Safety. (n.d.). Dimethyl [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate, 1 gram. Retrieved from CP Lab Safety. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC. [Link]

-

NIST. (2006, March 15). Introduction to IUPAC-NIST Solubilities Database. Retrieved from NIST. [Link]

-

ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Retrieved from ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 7. kinampark.com [kinampark.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. shimadzu.com [shimadzu.com]

A Comprehensive Technical Guide to Aryloxy Beta-Ketophosphonate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aryloxy beta-ketophosphonate derivatives, a class of organophosphorus compounds with significant and versatile biological activities. As a Senior Application Scientist, this guide is structured to provide not only a thorough review of the existing literature but also to offer practical, field-proven insights into the synthesis, evaluation, and potential applications of these promising molecules. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific references.

Introduction: The Emerging Significance of Aryloxy Beta-Ketophosphonates

Aryloxy beta-ketophosphonates are a unique structural class of compounds characterized by an aryloxy moiety linked to a beta-ketophosphonate backbone. This structural arrangement confers a range of physicochemical properties that have made them attractive candidates for investigation in medicinal chemistry and drug discovery. Their ability to act as mimics of tetrahedral transition states and stable isosteres of phosphates has led to their exploration as enzyme inhibitors.[1][2] The inherent stability of the carbon-phosphorus bond, in contrast to the more labile phosphate esters found in biological systems, makes these compounds particularly robust candidates for therapeutic development.[1] This guide will explore the key aspects of their synthesis, their diverse biological activities, and the current understanding of their structure-activity relationships.

Synthetic Methodologies: Crafting the Molecular Architecture

The synthesis of aryloxy beta-ketophosphonates can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution patterns on the aromatic ring and phosphonate ester.

The Michaelis-Arbuzov Reaction: A Classic Approach

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents a primary route to aryloxy beta-ketophosphonates.[3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite on an α-halo-aryloxyacetate derivative, typically an α-bromo or α-chloro ester, to form a phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, usually via an SN2 reaction with the displaced halide anion, to yield the final β-ketophosphonate.[3]

The general mechanism can be visualized as a two-step process:

Caption: Generalized workflow of the Michaelis-Arbuzov reaction for aryloxy beta-ketophosphonate synthesis.

A key consideration in this synthesis is the potential for a competing reaction known as the Perkow reaction, especially when using α-halo ketones, which leads to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[5] Higher reaction temperatures generally favor the Michaelis-Arbuzov product.[5]

Experimental Protocol: Classical Michaelis-Arbuzov Synthesis of Diethyl (2-phenoxyacetyl)phosphonate

This protocol provides a general procedure for the synthesis of an aryloxy beta-ketophosphonate via the Michaelis-Arbuzov reaction.[6]

Materials:

-

Ethyl 2-bromo-2-phenoxyacetate (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

Dry, inert solvent (e.g., toluene or xylene)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation setup or column chromatography supplies (silica gel, appropriate eluents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 2-bromo-2-phenoxyacetate and triethyl phosphite.

-

Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The exact temperature may require optimization depending on the specific substrates.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product. This can be achieved by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. Alternatively, the crude product can be purified by column chromatography on silica gel. The desired diethyl (2-phenoxyacetyl)phosphonate is typically a colorless oil.

Condensation of Esters and Phosphonates: A Milder Alternative

A more recent and often higher-yielding method involves the condensation of an aryloxyacetic acid ester with a lithiated phosphonate.[3][7] This approach avoids the potentially harsh conditions of the classical Michaelis-Arbuzov reaction and is amenable to a wider range of functional groups.[7] The reaction is typically carried out at low temperatures (e.g., 0°C to -78°C) and provides the desired product in high purity within a short reaction time.[7]

The key to this method is the in-situ generation of the phosphonate anion using a strong base, such as lithium diisopropylamide (LDA), which then acts as a nucleophile, attacking the ester carbonyl.[7]

Caption: Workflow for the synthesis of aryloxy beta-ketophosphonates via ester-phosphonate condensation.

Experimental Protocol: LDA-Mediated Synthesis of Diethyl (2-phenoxyacetyl)phosphonate [7]

Materials:

-

Ethyl phenoxyacetate (1 equivalent)

-

Diethyl methylphosphonate (1.1 equivalents)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Dry, three-necked round-bottom flask with a nitrogen inlet, thermometer, and addition funnel

-

Low-temperature bath (e.g., dry ice/acetone or cryocooler)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Column chromatography supplies

Procedure:

-

To a stirred solution of diethyl methylphosphonate in anhydrous THF at -78°C under a nitrogen atmosphere, slowly add the LDA solution via a syringe.

-

Stir the resulting mixture at -78°C for 30 minutes.

-

Add a solution of ethyl phenoxyacetate in anhydrous THF dropwise via an addition funnel, maintaining the temperature at -78°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78°C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diethyl (2-phenoxyacetyl)phosphonate.

Biological Activities and Therapeutic Potential

Aryloxy beta-ketophosphonate derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents.

Antimicrobial Activity

Several studies have highlighted the potential of aryloxy-containing compounds as antimicrobial agents. While direct data on aryloxy beta-ketophosphonates is emerging, related structures provide strong evidence for their potential. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range.[8] Derivatives of aryloxy methyl moieties have also been reviewed for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The mechanism of action for these related compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.[9]

Table 1: Antimicrobial Activity of Selected Aryloxy-Containing Compounds (Illustrative Examples)

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes | 2.5 | [8] |

| 1,3-bis(aryloxy)propan-2-amines | S. aureus | 2.5 | [8] |

| 1,3-bis(aryloxy)propan-2-amines | E. faecalis | 5 | [8] |

| 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][3][7][10]oxazaphosphinine 2-oxides | Gram-positive & Gram-negative bacteria | 20-40 | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [12]

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of synthesized compounds.

Materials:

-

Synthesized aryloxy beta-ketophosphonate derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and aryloxy beta-ketophosphonates have emerged as a class of compounds with potential in this field. Their proposed mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. While specific data for aryloxy beta-ketophosphonates is an active area of research, related phosphonate-containing compounds have shown promising cytotoxic activity against various cancer cell lines. For example, certain α-hydroxyphosphonate derivatives have demonstrated cytotoxicity against uterine sarcoma and multidrug-resistant cell lines.[13] Additionally, aryloxy thiophosphoramidate triesters of anticancer nucleoside analogues have been designed and evaluated for their cytotoxic properties.[14]

Table 2: Cytotoxic Activity of Selected Phosphonate Derivatives (Illustrative Examples)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| α-Hydroxyphosphonates | Mes-Sa (uterine sarcoma) | 34 - 105 | [13] |

| α-Hydroxyphosphonates | Mes-Sa/Dx5 (multidrug resistant) | 35 - 221 | [13] |

| BZR-cotoxin IV (synthetic peptide) | HeLa (cervical cancer) | 214.014 | [15] |

| Andrographolide analogues | HEK-293 (kidney), MCF-7 (breast) | - | [16] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity [17][18][19][20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Synthesized aryloxy beta-ketophosphonate derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Sterile 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aryloxy beta-ketophosphonate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Enzyme Inhibition

A primary rationale for the investigation of aryloxy beta-ketophosphonates is their potential as enzyme inhibitors. The phosphonate group can act as a transition-state analog for phosphate-containing substrates, leading to potent and selective inhibition of various enzymes.[1][2] For example, O-aryloxycarbonyl hydroxamates have been shown to be irreversible inhibitors of serine β-lactamases, with the rate of inhibition influenced by the electronic properties of the aryloxy substituent.[21]

Caption: Competitive inhibition of an enzyme by an aryloxy beta-ketophosphonate acting as a transition-state analog.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of aryloxy beta-ketophosphonates and their biological activity is crucial for the rational design of more potent and selective derivatives. While comprehensive SAR studies specifically for this class are still evolving, insights can be drawn from related aryloxy-containing compounds.[9][22]

Key structural features that can be systematically varied to probe SAR include:

-

Substitution on the Aryl Ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of substituents on the aromatic ring can significantly impact activity. For instance, in O-aryloxycarbonyl hydroxamate inhibitors of β-lactamase, electron-withdrawing aryloxy substituents enhance the reaction rate.[21]

-

The Phosphonate Ester Group: The alkyl or aryl groups on the phosphonate ester can influence the compound's solubility, cell permeability, and interaction with the target enzyme.

-

The Linker between the Aryloxy and Beta-Keto Groups: While the core structure is defined, modifications to the linker could be explored to optimize the spatial arrangement of the key pharmacophoric features.

Future Directions and Conclusion

Aryloxy beta-ketophosphonate derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive area for further research and development. Future efforts should focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of larger and more diverse libraries of aryloxy beta-ketophosphonates are needed to build more comprehensive SAR models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be critical for their advancement as therapeutic agents.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies will require thorough evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Maloney, K. M., & Chung, J. Y. L. (2009). A general procedure for the preparation of β-ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

-

Thissell, M. R., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(31), 9873-9877. [Link]

-

Wikipedia contributors. (2023, December 27). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Atiyah, R. (2024). Microwave-Assisted Synthesis of Aryl β-Ketophosphonates via PdII Catalysis. Diva-Portal.org. [Link]

-

Al-Masoudi, N. A., et al. (2012). PREPARATION OF β-KETO-β-ALKANOYLOXYPHOSPHONATES, PHOSPHINE OXIDES AND SULFIDES AND THEIR APPLICATION TO THE SYNTHESIS OF NOVEL. HETEROCYCLES, 85(12), 2935-2946. [Link]

-

ResearchGate. (n.d.). Preparation of β-aryl-β-ketophosphonates (13–17) through the Michaelis–Arbuzov reaction. [Link]

-

Keglevich, G., et al. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 25(21), 5039. [Link]

-

Atiyah, R. (2024). Microwave-Assisted Synthesis of Aryl β-Ketophosphonates via PdII Catalysis. Diva-Portal.org. [Link]

-

ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Zhang, X., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Yee, R., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100895. [Link]

-

Stack Exchange. (2016, March 20). Does the synthesis of beta-keto phosphonates from esters have a name?[Link]

-

Serpi, M., et al. (2024). Design, synthesis and biological evaluation of aryloxy thiophosphoramidate triesters of anticancer nucleoside analogues. Bioorganic & Medicinal Chemistry, 103, 117696. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the phosphonate derivatives.... [Link]

-

Li, N. S., & Pratt, R. F. (2008). Kinetics and mechanism of inhibition of a serine beta-lactamase by O-aryloxycarbonyl hydroxamates. Biochemistry, 47(49), 13034–13044. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the phosphonate derivatives.... [Link]

-

Radai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(33), 13113-13123. [Link]

-

J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Serafim, V. D. S., et al. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen, 8(7), e814. [Link]

-

JETIR. (n.d.). Derivatives of Aryloxy methyl moiety as anti- microbial agent. [Link]

-

Prasad, G. S., et al. (2006). Synthesis and antibacterial activity of new 2-aryloxy-6-bromo- 3-(4-chlorophenyl)-3,4-dihydrobenzo[e][3][7][10]oxazaphosphinine 2-oxides. Arkivoc, 2006(13), 165-170. [Link]

-

Mako, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

Reddy, C. S., et al. (2018). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 15(7), 939-955. [Link]

-

Bar-Tana, J. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Pharmaceutical Design, 11(13), 1645-1662. [Link]

-

IACLD. (n.d.). MIC & Etest. [Link]

-

Bouallagui, Z., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Journal of the Iranian Chemical Society, 19(2), 651-664. [Link]

-

Hellal, A., et al. (2021). Synthesis, characterization and antimicrobial activity of two α- aminophsphonates esters derived from benzylamine. Algerian Journal of Chemical Engineering, 2(1), 1-6. [Link]

-

Man-Aharonovich, D., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S. [Link]

-

Wawrzeńczyk-Kuta, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4696. [Link]

-

Hammond, M. L., et al. (1993). Structure-activity relationships of the phosphonate antibiotic dehydrophos. Journal of the Chemical Society, Perkin Transactions 1(1), 71-72. [Link]

-

ResearchGate. (2005, May 2). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. [Link]

-

Keglevich, G., & Radai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules (Basel, Switzerland), 23(6), 1493. [Link]

-

Ebetino, F. H., et al. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 49(1), 2-13. [Link]

-

Oldfield Group Website - University of Illinois. (n.d.). Bisphosphonate Inhibition of Phosphoglycerate Kinase: Quantitative Structure-Activity Relationship and Pharmacophore Modeling In. [Link]

-

Beilstein Journals. (2025, June 20). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. [Link]

-

Angewandte Chemie International Edition. (n.d.). αβ,α'β'-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

-

Roy, A., et al. (2014). Synthesis and biological evaluation of andrographolide analogues as anti-cancer agents. European Journal of Medicinal Chemistry, 85, 95-106. [Link]

-

Jilani, J. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 59B(3), 461-467. [Link]

-

Trends in Sciences. (2024, October 15). Total Synthesis and Anticancer Evaluation of BZR-cotoxin IV. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Total Synthesis and Anticancer Evaluation of BZR-cotoxin IV | Trends in Sciences [tis.wu.ac.th]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. researchtweet.com [researchtweet.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Kinetics and mechanism of inhibition of a serine beta-lactamase by O-aryloxycarbonyl hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. One moment, please... [feh.scs.illinois.edu]

Stability of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate at room temperature

An In-depth Technical Guide to the Room Temperature Stability of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Stability in Drug Development

The stability of a potential drug candidate is a critical determinant of its viability. It directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of the therapeutic agent. Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate, a molecule featuring a β-ketophosphonate moiety and an aromatic ether linkage, presents a unique combination of functional groups, each with its own susceptibility to degradation. Understanding the intrinsic stability of this compound at ambient conditions is a prerequisite for its advancement in any drug discovery and development pipeline. This guide will delve into the theoretical underpinnings of its stability and provide practical, field-proven protocols for its empirical determination.

Physicochemical Properties and Structural Features

To understand the stability of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate, a thorough examination of its structural components is necessary.

| Property | Value | Source |

| Molecular Formula | C12H17O5P | N/A |

| Molecular Weight | 272.23 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | |

| Key Functional Groups | Dimethyl phosphonate ester, Ketone, m-tolyloxy (aromatic ether) | N/A |

The molecule's stability will be governed by the interplay of these functional groups. The dimethyl phosphonate ester is susceptible to hydrolysis, the ketone group can potentially participate in various reactions, and the aromatic ether linkage is generally stable but can be subject to oxidative or photolytic cleavage under certain conditions.

Potential Degradation Pathways at Room Temperature

Based on the structure of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate, several degradation pathways can be postulated. The relative contribution of each pathway will depend on the specific storage conditions (e.g., pH, presence of light, and oxygen).

Hydrolysis of the Phosphonate Ester

Hydrolysis of the dimethyl phosphonate ester is a primary anticipated degradation route. This reaction can be catalyzed by both acid and base.[1] The hydrolysis would proceed in a stepwise manner, first yielding the monomethyl phosphonate monoester and subsequently the fully hydrolyzed phosphonic acid.

Phosphonate esters are generally more resistant to hydrolysis than their phosphate ester counterparts due to the presence of a direct P-C bond.[2] However, prolonged exposure to aqueous environments, especially under non-neutral pH conditions, can lead to significant degradation.

Caption: Stepwise hydrolysis of the dimethyl phosphonate ester.

Reactions Involving the Ketone Functional Group

The β-keto group introduces another potential site for chemical transformation. While generally stable, it can undergo reactions such as:

-

Keto-enol tautomerism: The equilibrium between the keto and enol forms is a fundamental property. While this is not a degradation pathway in itself, the enol form can be more susceptible to oxidation.

-

Reactions with nucleophiles: If nucleophilic species are present in the formulation or storage environment, they could potentially react with the electrophilic carbonyl carbon.

Oxidative Degradation